

Application Note: The Use of Strontium Salts in Educational Flame Test Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium chlorate*

Cat. No.: *B1594936*

[Get Quote](#)

Abstract

This document provides detailed application notes and protocols for the use of strontium salts in educational chemistry flame test experiments. The characteristic crimson-red color produced by strontium ions upon heating makes it a staple in qualitative analysis demonstrations. However, the choice of the strontium salt has significant safety implications. This note emphasizes the hazards associated with **strontium chlorate**, a strong oxidizing agent, and strongly recommends against its use in educational settings.^{[1][2][3]} As a safer alternative, this document provides a detailed protocol for using strontium chloride.^{[4][5][6]}

Introduction

Flame tests are a fundamental and visually engaging experiment in chemistry education, used to identify the presence of certain metal ions based on the characteristic color they impart to a flame.^[7] The color is a result of atomic emission spectra; when a metal salt is heated, the electrons in the metal atoms are excited to higher energy levels.^{[8][9]} Upon returning to their ground state, they emit light of a specific wavelength, which is observed as a distinct color.^{[8][9]} Strontium salts are renowned for producing a vibrant crimson to scarlet red flame, making them a popular choice for these demonstrations.^{[1][4][5][6][8]}

While the cation (Sr^{2+}) determines the flame color, the anion plays a critical role in the safety and stability of the compound. This note will compare the properties and safety considerations of **strontium chlorate** ($\text{Sr}(\text{ClO}_3)_2$) and strontium chloride (SrCl_2).

Strontium Chlorate: A Hazard Analysis

Strontium chlorate is a powerful oxidizing agent and presents significant risks, particularly in a laboratory setting with sources of ignition like Bunsen burners.[2]

Key Hazards:

- Strong Oxidizer: **Strontium chlorate** can form explosive mixtures with combustible materials, and these mixtures can be ignited by friction.[2]
- Thermal Instability: It may explode when exposed to heat or fire.[2]
- Hazardous Decomposition Products: When heated, **strontium chlorate** can produce harmful by-products.[1] In the event of a fire, it can release poisonous gases, including chlorine.[3]
- Reactivity: It can react violently with strong acids, and mixtures with ammonium salts, powdered metals, or sulfur are readily ignited and potentially explosive.[2]

Due to these significant hazards, the use of **strontium chlorate** in educational flame test experiments is strongly discouraged.[1]

Strontium Chloride: A Safer Alternative

Strontium chloride (SrCl_2) is a much safer and more suitable alternative for producing the characteristic red flame of strontium in educational experiments.[4][5][6] While it is still a chemical that must be handled with appropriate care, its hazards are considerably lower than those of **strontium chlorate**.

Data Presentation: Comparison of Strontium Salts

Feature	Strontium Chlorate ($\text{Sr}(\text{ClO}_3)_2$)	Strontium Chloride (SrCl_2)
Primary Hazard	Strong Oxidizer, Fire and Explosion Risk [2]	Eye and Skin Irritant [1][10]
Flame Color	Crimson-Red	Crimson-Red [1][4][5][6][8]
Use in Educational Flame Tests	Not Recommended [1]	Recommended
Personal Protective Equipment (PPE)	Safety goggles, gloves, fire-retardant lab coat [11]	Safety goggles, gloves, lab coat [7][10]
Storage	Store away from combustible materials, heat, and sources of ignition [11]	Store in a cool, dry, well-ventilated area away from strong oxidizing agents [10]

Experimental Protocol: Flame Test with Strontium Chloride

This protocol outlines the procedure for safely conducting a flame test using strontium chloride.

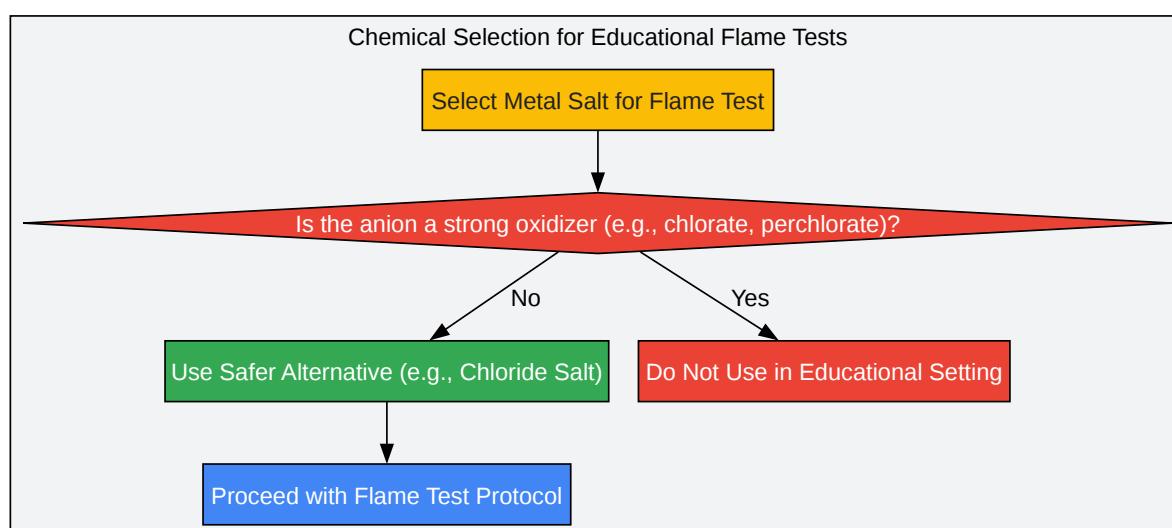
Materials and Reagents

- Strontium chloride (SrCl_2) solid or 1 M solution
- Bunsen burner
- Nichrome or platinum wire loop (or wooden splints as an alternative)[\[7\]](#)
- Distilled water
- Concentrated hydrochloric acid (for cleaning the wire loop)
- Heat-resistant mat
- Safety goggles

- Lab coat
- Gloves

Procedure

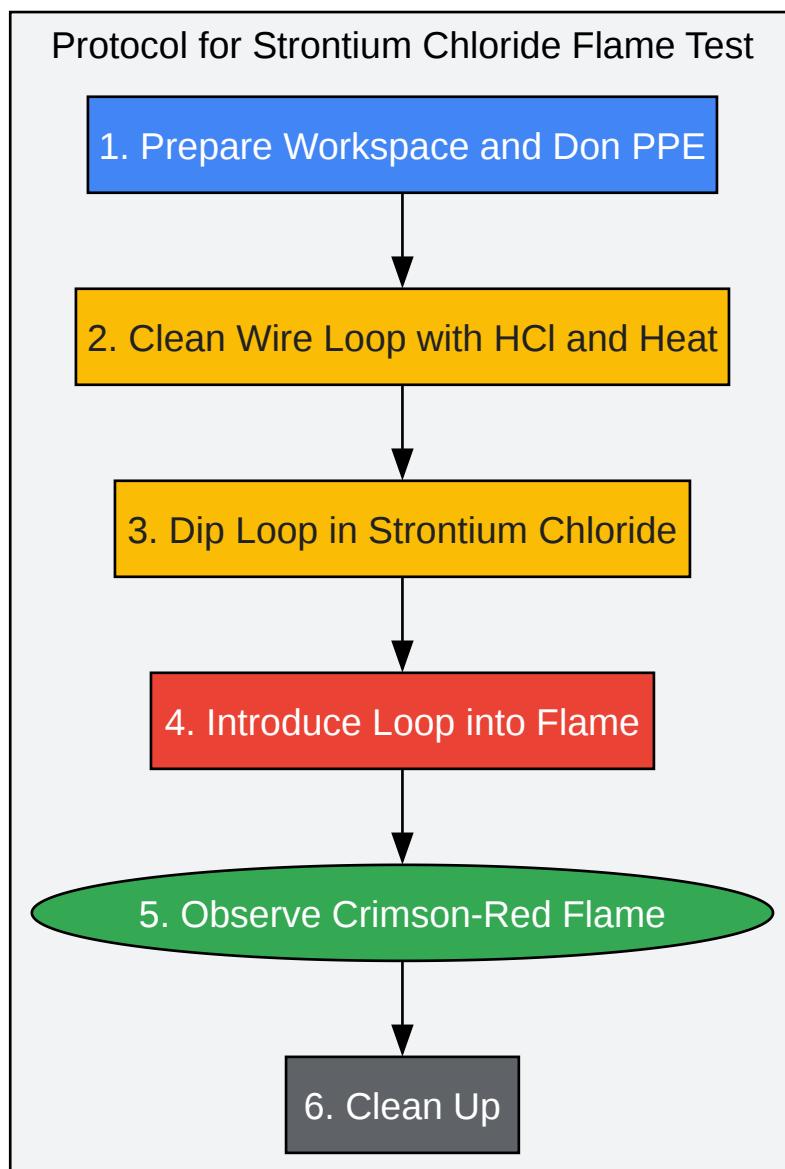
- Preparation and Safety Precautions:
 - Ensure the work area is clear of any flammable materials.
 - Place a heat-resistant mat on the workbench.
 - Wear appropriate PPE, including safety goggles, a lab coat, and gloves.
 - If using a Bunsen burner, ensure it is in good working order and properly connected to the gas supply.
- Cleaning the Wire Loop (if applicable):
 - Dip the nichrome or platinum wire loop into concentrated hydrochloric acid.
 - Heat the loop in the hottest part of the Bunsen burner flame until no color is imparted to the flame.
 - Rinse the loop with distilled water.
- Performing the Flame Test:
 - Dip the clean wire loop into the strontium chloride solid or solution, ensuring a small amount of the substance adheres to the loop.
 - Introduce the end of the loop into the edge of the Bunsen burner flame.
 - Observe the color of the flame produced. Strontium chloride will produce a crimson-red flame.[1][4][5][6][8]
 - Record the observation.
- Alternative Method using Wooden Splints:


- Soak wooden splints in a 1 M solution of strontium chloride.
- Introduce the soaked end of the splint into the Bunsen burner flame.
- Observe the color of the flame.

• Clean-up:

- Allow the wire loop to cool completely before storing.
- Dispose of any waste materials according to institutional guidelines.

Visualization


Logical Relationship: Chemical Selection for Flame Tests

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting safe chemical reagents for flame tests.

Experimental Workflow: Strontium Chloride Flame Test

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the strontium chloride flame test experiment.

Conclusion

While strontium salts are excellent for demonstrating the principles of atomic emission in flame tests, safety must be the primary consideration in an educational setting. **Strontium chlorate's** properties as a strong oxidizer and its potential to form explosive mixtures make it an unnecessary hazard. Strontium chloride provides the same vibrant crimson-red flame without the associated risks, making it the recommended choice for a safe and effective educational experience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flame tests using metal salts | Resource | RSC Education [edu.rsc.org]
- 2. STRONTIUM CHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. Colors of Elements in a Flame - Strontium Chloride | Chemical Education Xchange [chemedx.org]
- 5. Page loading... [wap.guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. soinc.org [soinc.org]
- 8. What is the color of the flame test for SrCl₂?_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. media.laballey.com [media.laballey.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Application Note: The Use of Strontium Salts in Educational Flame Test Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594936#strontium-chlorate-use-in-educational-chemistry-flame-test-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com